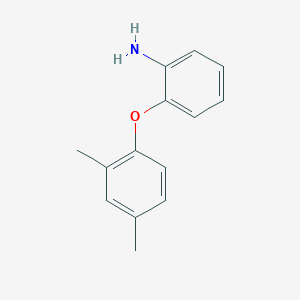

2-(2,4-Dimethylphenoxy)aniline

Description

2-(2,4-Dimethylphenoxy)aniline is an aromatic amine characterized by an aniline group (NH₂ attached to a benzene ring) linked via an oxygen atom to a 2,4-dimethyl-substituted benzene ring. This compound serves as a critical intermediate in synthesizing biologically active molecules, particularly those with antimicrobial and enzyme inhibitory properties.

Synthesis: The compound is synthesized through multi-step reactions involving 2,4-dimethylphenol and ethyl 2-bromoacetate under reflux conditions with a strong base. The electron-donating methyl groups on the phenol ring reduce its acidity, necessitating harsh reaction conditions for esterification and subsequent hydrazide formation . Derivatives of this compound, such as 1,3,4-oxadiazole hybrids, exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli) and inhibit lipoxygenase enzymes, which are implicated in inflammatory pathways .

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQNUMZUANLZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484862 | |

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60287-72-1 | |

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,4-dimethylphenol with 2-chloroaniline. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)aniline is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects: Electron-Donating Groups (Methyl, Methoxy): In this compound, methyl groups enhance electron density on the phenoxy ring, reducing electrophilicity and stabilizing intermediates during synthesis. This contrasts with 4-(2,4-Dichlorophenoxy)aniline, where electron-withdrawing Cl atoms increase reactivity toward nucleophilic attack .

Biological Activity: Derivatives of this compound, such as oxadiazole-thioacetohydrazides, show broad-spectrum antibacterial activity (e.g., MIC = 12.5–25 µg/mL against S. aureus) and moderate lipoxygenase inhibition (IC₅₀ = 45–60 µM) . In contrast, 4-(2,4-Dichlorophenoxy)aniline derivatives are less explored for antimicrobial activity but are prioritized in agrochemical research due to their structural resemblance to chlorophenol-based herbicides .

Physicochemical Properties :

- Methoxy-substituted analogs (e.g., 4-(3,4-Dimethoxyphenethoxy)aniline ) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives, making them suitable for aqueous-phase reactions .

Biological Activity

2-(2,4-Dimethylphenoxy)aniline, with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol, is an organic compound that exhibits diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the conformation and function of the enzyme. This compound may also modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 213.28 g/mol | Antimicrobial, Anticancer |

| 2-(2,4-Dimethoxyaniline | 181.24 g/mol | Antioxidant, Anti-inflammatory |

| 2-(2,4-Dimethylphenol | 150.22 g/mol | Antioxidant |

This table illustrates how this compound compares to structurally similar compounds regarding molecular weight and biological activity.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions between 2,4-dimethylphenol and 2-chloroaniline in the presence of bases like potassium carbonate or sodium hydroxide. This compound is utilized not only in biological research but also in the development of dyes and polymers due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.